REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[N+:7]([C:10]1[CH:18]=[C:17]2[C:13]([CH:14]=[CH:15][NH:16]2)=[CH:12][CH:11]=1)([O-])=O.Cl.Cl[CH2:21][CH2:22][N:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>CC#N>[N:23]1([CH2:22][CH2:21][N:16]2[C:17]3[C:13](=[CH:12][CH:11]=[C:10]([NH2:7])[CH:18]=3)[CH:14]=[CH:15]2)[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1 |f:0.1.2,4.5|
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Name
|
|
Quantity
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5.08 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
1.985 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
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2.278 g
|
Type
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reactant
|
Smiles
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Cl.ClCCN1CCOCC1
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CC#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mix was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 18 h
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Duration
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18 h
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
|
WASH
|
Details
|
The crude was eluted through a silica gel column with a gradient of 3:97 to 5:95 and finally 8:92 MeOH
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Type
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CUSTOM
|
Details
|
CH2Cl2, to yield
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Type
|
DRY_WITH_MATERIAL
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Details
|
upon drying 1-(2-morpholin-4-yl-ethyl)-6-nitro-1H-indole which
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCN1C=CC2=CC=C(C=C12)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |